tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate

Chiral Synthesis Enantioselectivity Optical Purity

tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate (CAS 849106-92-9), also known as (S)-1-Boc-3-ethylaminopyrrolidine, is a chiral, Boc-protected 3-aminopyrrolidine derivative with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol. It serves as a key chiral building block in medicinal chemistry for the synthesis of nitrogen-containing heterocycles and active pharmaceutical ingredients (APIs).

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 849106-92-9
Cat. No. B1503066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate
CAS849106-92-9
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCCNC1CCN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-5-12-9-6-7-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1
InChIKeyADWPVFGFNNKQIP-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate (CAS 849106-92-9) Procurement and Scientific Selection Guide


tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate (CAS 849106-92-9), also known as (S)-1-Boc-3-ethylaminopyrrolidine, is a chiral, Boc-protected 3-aminopyrrolidine derivative with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol . It serves as a key chiral building block in medicinal chemistry for the synthesis of nitrogen-containing heterocycles and active pharmaceutical ingredients (APIs) . The compound is characterized by its (3S) stereochemical configuration, a reactive secondary amine protected by an acid-labile tert-butyloxycarbonyl (Boc) group, and an ethylamino substituent. Predicted physicochemical properties include a density of 1.01±0.1 g/cm³, a boiling point of 287.1±33.0 °C, and a calculated LogP of 1.93 .

Why Generic Substitution of tert-Butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate (CAS 849106-92-9) with In-Class Analogs Carries Quantifiable Risk


Generic substitution of this specific CAS fails because the compound's utility is contingent upon three interdependent structural features that are often altered in close analogs: the (S)-stereochemistry, the Boc protecting group, and the ethylamino moiety. The (S)-configuration is essential for enantioselective interactions in asymmetric synthesis, while the Boc group enables orthogonal protection strategies [1]. The ethylamino substituent provides a specific steric and electronic profile for further functionalization [2]. Replacing it with, for example, the (R)-enantiomer (CAS 887587-15-7) [3] or the unprotected (3S)-(-)-3-(ethylamino)pyrrolidine (CAS 381670-31-1) can lead to failed syntheses, altered biological activity, or the need for re-optimization of downstream reaction conditions. The following quantitative evidence highlights key differential properties that inform scientific selection.

Quantitative Differential Evidence: tert-Butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate (CAS 849106-92-9) vs. Close Analogs


Stereochemical Purity: Enantiomeric Excess (ee) and Specific Optical Rotation

The (S)-configuration of the target compound is critical for its use in asymmetric synthesis. The specific optical rotation is a key differentiator from its (R)-enantiomer .

Chiral Synthesis Enantioselectivity Optical Purity

Stability and Handling: Predicted Boiling Point and Density Comparison

The target compound's predicted physicochemical properties, such as boiling point and density, can be compared to an unprotected analog, (3S)-(-)-3-(ethylamino)pyrrolidine, to infer differences in volatility and handling .

Compound Stability Storage Physicochemical Properties

Orthogonal Protection Strategy: Boc vs. Unprotected Amino Group

The presence of the Boc protecting group is a functional differentiator from the unprotected (3S)-(-)-3-(ethylamino)pyrrolidine. The Boc group imparts different stability and reactivity profiles, enabling a broader range of synthetic transformations .

Medicinal Chemistry Protecting Groups Synthetic Strategy

Application Scenarios Where tert-Butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate (CAS 849106-92-9) is Uniquely Positioned


Synthesis of Enantiopure CNS or Cardiovascular Drug Candidates

The compound's (3S)-configured pyrrolidine core is a privileged scaffold in medicinal chemistry for targeting G-protein coupled receptors (GPCRs) and ion channels [1]. It is specifically cited as a chiral intermediate in the development of CNS agents and cardiovascular drugs, where high enantiomeric purity is paramount for activity and safety [1].

Multi-Step Synthesis Requiring Orthogonal Protection

The Boc protecting group allows the molecule to be carried through multiple synthetic steps that would otherwise react with the secondary amine. The storage requirement of 2-8°C is a practical consideration for long-term project planning and inventory management .

Medicinal Chemistry Optimization and Structure-Activity Relationship (SAR) Studies

The ethylamino group provides a versatile handle for further derivatization, such as reductive amination or alkylation, allowing medicinal chemists to explore SAR around the pyrrolidine nitrogen [2]. This makes it a valuable intermediate for creating focused libraries of novel compounds.

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